An In-depth Technical Guide to 3-(N-Ethylsulfamoyl)benzoic Acid (CAS 7326-74-1)
An In-depth Technical Guide to 3-(N-Ethylsulfamoyl)benzoic Acid (CAS 7326-74-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Ethylsulfamoyl)benzoic acid, with CAS number 7326-74-1, is a bifunctional organic molecule belonging to the family of substituted benzoic acids. It features a carboxylic acid group and an N-ethylsulfamoyl group attached to a benzene ring at the meta-position. This specific arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The presence of both a hydrogen bond donor (the sulfonamide N-H) and acceptor (sulfonamide and carboxyl oxygens), as well as an acidic proton, allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization.
Section 1: Physicochemical and Structural Characteristics
The unique structural attributes of 3-(N-Ethylsulfamoyl)benzoic acid dictate its chemical behavior and potential applications. The electron-withdrawing nature of both the carboxylic acid and sulfonamide groups influences the reactivity of the aromatic ring, while the ethyl group provides a degree of lipophilicity.[1]
Key Properties
A summary of the core physicochemical properties is provided below. These values are critical for designing synthetic routes, purification protocols, and formulation studies.
| Property | Value | Source |
| CAS Number | 7326-74-1 | N/A |
| Molecular Formula | C₉H₁₁NO₄S | PubChem |
| Molecular Weight | 229.25 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | [2] |
| Melting Point | 251-252 °C (for the parent 3-sulfamoylbenzoic acid) | [2] |
| pKa | 3.54 (for the parent 3-sulfamoylbenzoic acid) | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |
Note: Some physical properties are extrapolated from the closely related parent compound, 3-sulfamoylbenzoic acid, due to limited specific data for the N-ethyl derivative.
Structural Representation
Caption: 2D structure of 3-(N-Ethylsulfamoyl)benzoic acid.
Section 2: Synthesis and Purification
The most common and logical synthetic route to 3-(N-Ethylsulfamoyl)benzoic acid involves a two-step process starting from 3-carboxybenzenesulfonyl chloride. This approach is efficient and utilizes readily available starting materials.
Synthetic Workflow
The synthesis can be visualized as a straightforward nucleophilic substitution reaction followed by workup.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
3-Carboxybenzenesulfonyl chloride
-
Ethylamine (as a solution in THF or as a gas)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-carboxybenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. The triethylamine acts as a scavenger for the HCl byproduct generated.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding water. Acidify the aqueous mixture to a pH of < 2 with 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[3]
Causality: The use of a base like triethylamine is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the ethylamine, rendering it non-nucleophilic and stopping the reaction.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
3-(N-Ethylsulfamoyl)benzoic acid is primarily a synthetic intermediate used to build more complex molecules with potential therapeutic applications.[1] The sulfonamide and benzoic acid moieties are common pharmacophores found in a wide range of approved drugs.
Role as a Synthetic Intermediate
The compound's two functional groups provide distinct handles for chemical modification:
-
Carboxylic Acid: Can be readily converted to amides, esters, or other derivatives. This is a common strategy for linking the core scaffold to other pharmacophores or for modulating physicochemical properties.[4]
-
Sulfonamide: The nitrogen can be further alkylated or acylated, although it is generally less reactive than the carboxylic acid. The sulfonamide group itself is a key structural feature in many drugs.
Derivatives of sulfamoylbenzoic acid have been investigated for a variety of therapeutic targets. For example, they are known to be key structures in diuretic agents and can exhibit hypotensive activity.[5] More recently, related sulfonamido benzoic acid structures have been designed and synthesized as potent P2Y₁₄ receptor antagonists for treating inflammatory conditions like acute lung injury.[6]
Potential Biological Targets and Pathways
While the title compound itself is not typically the final active pharmaceutical ingredient (API), the "sulfamoyl benzoic acid" scaffold is a privileged structure in drug design. One notable area of research is its use in creating agonists for the Lysophosphatidic Acid (LPA) receptor family.
LPA Receptor Pathway: Lysophosphatidic acid (LPA) is a signaling lipid that acts on a family of G protein-coupled receptors (GPCRs), including LPA₂. The LPA₂ receptor is implicated in processes such as cell survival and protection of the mucosal barrier in the gut.[7] Developing specific agonists for LPA₂ is a therapeutic strategy for conditions like radiation-induced apoptosis.[8]
Caption: Simplified LPA2 receptor signaling pathway.
Researchers have successfully synthesized sulfamoyl benzoic acid analogues that act as potent and specific agonists of the LPA₂ receptor, some with subnanomolar activity.[7][8] This demonstrates the value of the core scaffold in generating molecules that can selectively modulate important biological pathways.
Section 4: Analytical Characterization
Confirming the identity and purity of synthesized 3-(N-Ethylsulfamoyl)benzoic acid is essential. Standard analytical techniques are employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 4 protons in the range of δ 7.5-8.5 ppm, showing complex splitting patterns (multiplets).Carboxylic Acid Proton: A broad singlet far downfield, typically > δ 10 ppm.Sulfonamide NH Proton: A broad singlet or triplet, its chemical shift can be variable.Ethyl Group CH₂: A quartet around δ 3.1-3.3 ppm.Ethyl Group CH₃: A triplet around δ 1.1-1.3 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 165-170 ppm.Aromatic Carbons: 6 signals in the range of δ 125-145 ppm.Ethyl Group CH₂: Signal around δ 40-45 ppm.Ethyl Group CH₃: Signal around δ 14-16 ppm. |
| Mass Spec (LC-MS) | Expected [M-H]⁻ ion at m/z 228.04 for the deprotonated molecule in negative ion mode. |
| FT-IR | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.C=O Stretch (Carboxylic Acid): Strong band around 1700 cm⁻¹.S=O Stretch (Sulfonamide): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹.N-H Stretch (Sulfonamide): Band around 3300 cm⁻¹. |
Section 5: Safety and Handling
Although a specific Safety Data Sheet (SDS) for 3-(N-Ethylsulfamoyl)benzoic acid is not widely published, safety precautions should be based on closely related compounds like benzoic acid and other sulfamoylbenzoic acid derivatives.[1][11][12]
-
Hazard Classification: Expected to be an irritant. Causes skin irritation and serious eye damage.[12][13] May cause respiratory irritation.[11][12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid breathing dust.[11]
-
First Aid:
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
3-(N-Ethylsulfamoyl)benzoic acid is a structurally important molecule that serves as a key intermediate in the synthesis of pharmacologically active compounds. Its bifunctional nature allows for the creation of diverse chemical libraries targeting a range of biological systems, most notably demonstrated in the development of selective LPA₂ receptor agonists. A thorough understanding of its synthesis, properties, and handling is crucial for researchers aiming to leverage this versatile scaffold in drug discovery and development programs.
References
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